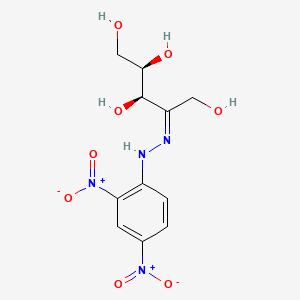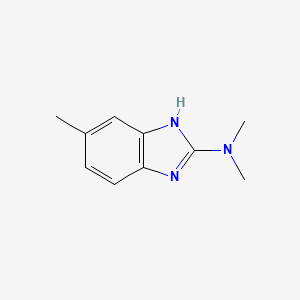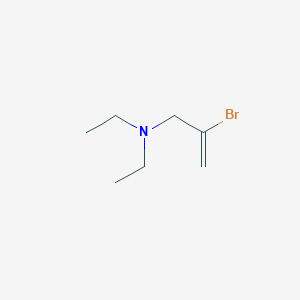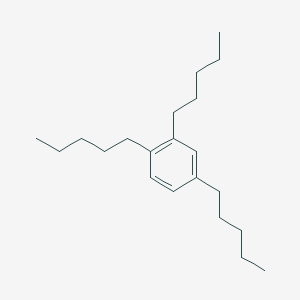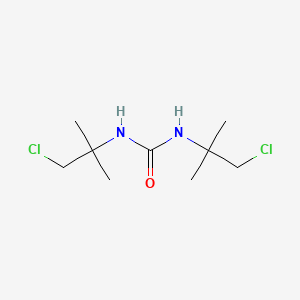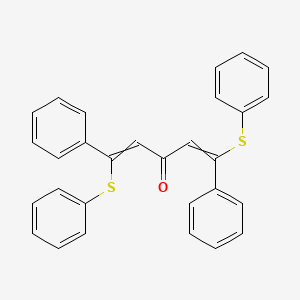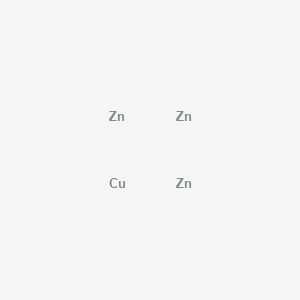
copper;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and zinc are two essential metals that form a variety of compounds and alloys with significant industrial, biological, and chemical applications. These metals are also crucial in various biological processes and are found in numerous enzymes and proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common laboratory method involves the reaction of zinc dust with copper oxide in a hydrogen atmosphere to produce a zinc-copper couple . Another method involves the preparation of soluble salts by reacting a metal with an acid, such as the reaction of zinc with sulfuric acid to produce zinc sulfate .
Industrial Production Methods
Industrially, copper-zinc alloys are produced through processes such as cold pressing, sintering, and hot pressing . These methods involve the mechanical mixing of copper and zinc powders followed by heating to form a solid alloy. Another industrial method includes the chemical synthesis of copper-zinc tin sulfide thin films for use in solar cells .
Analyse Des Réactions Chimiques
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc can reduce copper ions in solution, leading to the formation of zinc ions and copper metal.
Displacement Reactions: Zinc can displace copper from its compounds, such as in the reaction between zinc and copper sulfate solution.
Common Reagents and Conditions
Common reagents for these reactions include sulfuric acid, copper sulfate, and zinc dust. Conditions often involve aqueous solutions and controlled temperatures to facilitate the reactions.
Major Products
The major products of these reactions include zinc sulfate, copper metal, and other copper-zinc compounds depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Copper-zinc compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of copper-zinc compounds involves their interaction with biomolecules and other ligands. Copper and zinc ions can bind to DNA and proteins, influencing various biological processes. For example, copper-zinc complexes can induce apoptosis in cancer cells by activating stress pathways and inhibiting cell cycle progression . These interactions are crucial for understanding the cellular biology of these compounds and their potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Copper-zinc compounds can be compared with other transition metal compounds such as copper-nickel and zinc-cadmium alloys. While copper-zinc alloys (brass) are known for their excellent corrosion resistance and mechanical properties, copper-nickel alloys are valued for their high thermal and electrical conductivity . Zinc-cadmium alloys, on the other hand, are used in specialized applications such as battery electrodes due to their electrochemical properties .
Conclusion
Copper-zinc compounds are versatile materials with significant applications in various fields. Their unique properties and interactions make them valuable in scientific research, industrial applications, and potential medical therapies. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential.
Propriétés
Numéro CAS |
12194-85-3 |
|---|---|
Formule moléculaire |
CuZn3 |
Poids moléculaire |
259.7 g/mol |
Nom IUPAC |
copper;zinc |
InChI |
InChI=1S/Cu.3Zn |
Clé InChI |
XCNSUPLOWXLJBG-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


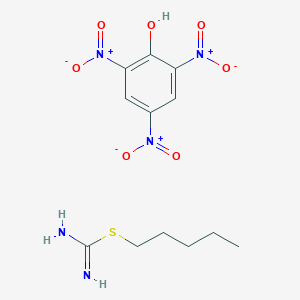
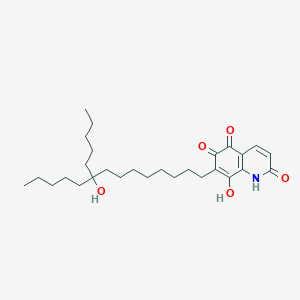
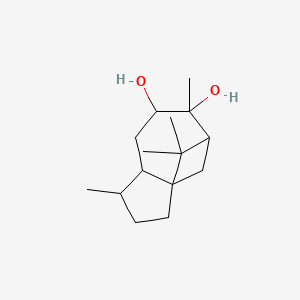
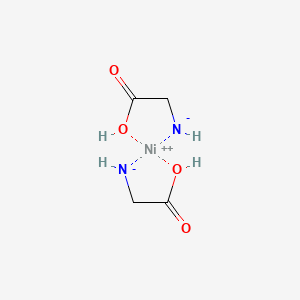


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)
